Naphthalen-1-yl 2,3,4,6-tetra-o-acetyl-1-thiohexopyranoside
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Overview
Description
Naphthalen-1-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside is a chemical compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and anti-protozoal properties . This compound is characterized by the presence of a naphthalene ring system and a tetra-O-acetyl-thiohexopyranoside moiety.
Preparation Methods
The synthesis of Naphthalen-1-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside typically involves multiple steps. . The reaction conditions often involve the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Naphthalen-1-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Substitution reactions can occur at the acetyl groups or the naphthalene ring, depending on the reagents and conditions used.
Scientific Research Applications
Naphthalen-1-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activities make it a valuable tool in studying antimicrobial, antioxidant, and cytotoxic effects.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for antimicrobial and anti-inflammatory applications.
Mechanism of Action
The mechanism of action of Naphthalen-1-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside involves its interaction with specific molecular targets and pathways. The naphthalene ring system is known to interact with biological membranes and proteins, leading to various biological effects. The acetyl groups and thiohexopyranoside moiety may also play roles in modulating the compound’s activity and interactions with molecular targets .
Comparison with Similar Compounds
Naphthalen-1-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside can be compared with other naphthalene derivatives and acetylated glucopyranose compounds. Similar compounds include:
2,3,4,6-Tetra-O-acetyl-D-glucopyranose: This compound shares the acetylated glucopyranose structure but lacks the naphthalene moiety.
Properties
CAS No. |
5335-81-9 |
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Molecular Formula |
C24H26O9S |
Molecular Weight |
490.5 g/mol |
IUPAC Name |
(3,4,5-triacetyloxy-6-naphthalen-1-ylsulfanyloxan-2-yl)methyl acetate |
InChI |
InChI=1S/C24H26O9S/c1-13(25)29-12-19-21(30-14(2)26)22(31-15(3)27)23(32-16(4)28)24(33-19)34-20-11-7-9-17-8-5-6-10-18(17)20/h5-11,19,21-24H,12H2,1-4H3 |
InChI Key |
LSNHGJLDZWNVLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC3=CC=CC=C32)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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